molecular formula C11H12N2O6S B3405537 Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester CAS No. 139359-11-8

Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester

Cat. No.: B3405537
CAS No.: 139359-11-8
M. Wt: 300.29 g/mol
InChI Key: OIPRCIMWHWMSIZ-UHFFFAOYSA-N
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Description

Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H12N2O6S and a molecular weight of 300.29 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester involves several synthetic routes and reaction conditions. One common method involves the reaction of acetic acid with 2,4-dinitrophenylthiol in the presence of a suitable esterification agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process.

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Chemical Reactions Analysis

Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

In oxidation reactions, the compound can be converted into its corresponding sulfoxide or sulfone derivatives. Reduction reactions may lead to the formation of thiol or thioether derivatives. Substitution reactions often involve the replacement of the ester group with other functional groups, resulting in the formation of new compounds with different properties.

Scientific Research Applications

Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in studies involving enzyme inhibition and protein modification. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and anticancer agent .

In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable tool for researchers and industrial chemists.

Comparison with Similar Compounds

Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester can be compared with other similar compounds, such as acetic acid, ((2,4-dinitrophenyl)thio)-, ethyl ester and acetic acid, ((2,4-dinitrophenyl)thio)-, methyl ester. These compounds share similar chemical structures but differ in the ester group attached to the acetic acid moiety.

The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity. The presence of the 1-methylethyl ester group may enhance its solubility and stability, making it a preferred choice for certain applications.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and ability to undergo diverse chemical reactions make it a valuable tool for researchers and industrial chemists

Properties

IUPAC Name

propan-2-yl 2-(2,4-dinitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6S/c1-7(2)19-11(14)6-20-10-4-3-8(12(15)16)5-9(10)13(17)18/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPRCIMWHWMSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20876365
Record name 2,4-Dinitrophenylthio-acetic acid, isopropyl est
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139359-11-8
Record name Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139359118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitrophenylthio-acetic acid, isopropyl est
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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